N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide
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Overview
Description
5-Hydroxy-7-acetoxyflavone: (CAS No. 6674-40-4) belongs to the flavonoid class of compounds. It is characterized by a flavone backbone with hydroxyl and acetoxy functional groups.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: While specific synthetic routes are not widely documented, chemical synthesis likely involves acetylation of the hydroxyl group at position 7 of a flavone precursor.
Isolation from Natural Sources: 5-Hydroxy-7-acetoxyflavone can be isolated from plants that naturally produce it.
- Industrial-scale production methods are not well-documented due to limited commercial interest.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group (position 5) can undergo oxidation reactions.
Substitution: The acetoxy group (position 7) may participate in substitution reactions.
Reduction: Reduction of the carbonyl group (acetoxy) is possible.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, metal oxides).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Reduction: Reducing agents (e.g., sodium borohydride).
- Oxidation: 5-Hydroxy-7-carboxyflavone (if the acetoxy group is oxidized).
- Substitution: Various derivatives depending on the substitution reaction.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for potential antioxidant and anti-inflammatory properties.
Medicine: Possible applications in drug development due to its bioactivity.
Industry: Limited industrial applications, but further research may reveal novel uses.
Mechanism of Action
Targets: Molecular targets may include enzymes, receptors, or signaling pathways.
Pathways: 5-Hydroxy-7-acetoxyflavone’s effects may involve modulation of cellular processes (e.g., inflammation, oxidative stress).
Comparison with Similar Compounds
Uniqueness: Highlight its specific features compared to other flavonoids.
Similar Compounds: Other flavones (e.g., chrysin, apigenin) share structural similarities.
Remember that research on 5-Hydroxy-7-acetoxyflavone is ongoing, and its full potential awaits further exploration. If you need more detailed information or have additional questions, feel free to ask
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-4-22(5-2)11-10-21-18(24)14-19(25)23-12-13-28-20(23)15-27-17-9-7-6-8-16(17)26-3/h6-9,20H,4-5,10-15H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFDXHVDSUSKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936508 |
Source
|
Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161364-72-3 |
Source
|
Record name | 3-Thiazolidinepropanamide, N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161364723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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